Renal Vasodilation and Natriuresis: Atriopeptin III Active vs. Atriopeptin I Inactive in Dog Model
In the anesthetized dog model, intra-arterial administration of the Phe-Arg-containing peptides (Atriopeptin II, III, or Ser-Leu-Arg-Arg-Atriopeptin III) produces a concentration-dependent increase in both renal blood flow and sodium excretion, whereas Atriopeptin I, which lacks the Phe-Arg C-terminus, is completely inactive [1]. This binary functional outcome directly correlates with the presence or absence of the C-terminal dipeptide motif, establishing a clear threshold requirement for renal vasodilator and natriuretic activity in this species. In isolated perfused rat kidneys constricted with norepinephrine, the same structural requirement holds: Atriopeptin II and III are potent dilators, while Atriopeptin I and the core peptide (residues 3-19) show minimal activity [1].
| Evidence Dimension | Renal blood flow increase and sodium excretion (dog, intra-arterial) |
|---|---|
| Target Compound Data | Concentration-dependent increase in both renal blood flow and sodium excretion |
| Comparator Or Baseline | Atriopeptin I: Inactive; no measurable increase in renal blood flow or sodium excretion |
| Quantified Difference | Qualitative binary difference (active vs. inactive) |
| Conditions | Anesthetized dog model; intra-arterial administration of peptides |
Why This Matters
Researchers requiring a functional NPR-A agonist with robust renal hemodynamic effects must select Atriopeptin III over Atriopeptin I, which fails to activate the relevant receptor pathways in renal vasculature.
- [1] Wakitani K, Cole BR, Geller DM, Currie MG, Adams SP, Fok KF, Needleman P. Comparative vascular pharmacology of the atriopeptins. Circ Res. 1985 Apr;56(4):621-7. doi:10.1161/01.res.56.4.621 View Source
